2,9-Dimethyl-1,10-phenanthroline hydrate

Catalog No.
S3313700
CAS No.
654054-57-6
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9-Dimethyl-1,10-phenanthroline hydrate

CAS Number

654054-57-6

Product Name

2,9-Dimethyl-1,10-phenanthroline hydrate

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2

InChI Key

MFZBSWSCIWCRKS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O

The exact mass of the compound 2,9-Dimethyl-1,10-phenanthroline hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,9-Dimethyl-1,10-phenanthroline hydrate (commonly known as Neocuproine hydrate, CAS 654054-57-6) is a highly specific, bidentate nitrogen-donor ligand extensively used in analytical chemistry and coordination materials . Featuring two methyl groups at the 2 and 9 positions of the phenanthroline core, this compound is engineered to create targeted steric hindrance that dictates its coordination geometry and metal affinity [1]. The hydrate form is commercially prioritized over the anhydrous variant due to its superior handling stability, offering reliable solubility in methanol (up to 50 mg/mL) and aqueous-organic mixtures. As a procurement choice, it serves as an indispensable reagent for the spectrophotometric quantification of trace Copper(I), a precursor for redox-active transition metal catalysts, and a structural building block for luminescent Copper(I) complexes in OLED technologies .

Research Fit

Cu(I) Selective 2,9-dimethyl substitution restricts coordination to Cu(I), unlike unsubstituted phenanthroline
Stable Hydrate Monohydrate form ensures consistent gravimetric preparation for quantitative workflows
Multi-Method Supports spectrophotometric, electrochemical, and fluorescence-based detection approaches

Substituting Neocuproine hydrate with the unsubstituted parent compound, 1,10-phenanthroline, fundamentally compromises assay specificity and catalyst stability [1]. Without the 2,9-methyl groups, 1,10-phenanthroline lacks the steric bulk necessary to prevent the coordination of larger metals or higher oxidation states, leading to severe interference from Fe(II) in analytical assays and rapid oxidation to Cu(II) in catalytic or luminescent applications [1]. Furthermore, substituting the hydrate form with anhydrous Neocuproine (CAS 484-11-7) introduces significant formulation risks[2]. The anhydrous powder is hygroscopic and absorbs ambient moisture unpredictably during weighing, which directly causes molarity drift in standard solutions and batch-to-batch inconsistencies in precise catalyst loading, making the stable hydrate form the mandatory choice for exact stoichiometric reproducibility [2].

Substitution Risk

Risk Factor
Neocuproine Hydrate
1,10-Phenanthroline / Anhydrous
Metal-Ion Selectivity
Preferential Cu(I) binding; resists Cu(II), Fe(II), Zn(II)
Broad chelation of Cu(II), Fe(II), Zn(II) – oxidation-state selectivity may not transfer
Solid-Form Stability
Monohydrate ambient-stable; enthalpically favored ≥20 kJ/mol vs anhydrate
Anhydrous form hygroscopic; mass uptake may compromise quantitative workflows

Steric-Driven Metal Selectivity: Elimination of Fe(II) Interference

The primary structural advantage of Neocuproine over standard phenanthroline is its absolute selectivity for Cu(I) in the presence of Fe(II) [1]. Unsubstituted 1,10-phenanthroline readily forms a highly stable, intensely colored octahedral tris-complex with Fe(II) (Ferroin), which severely interferes with copper quantification [1]. In contrast, the methyl groups at the 2 and 9 positions of Neocuproine create a severe steric clash that physically prevents the formation of the Fe(II) tris-complex[2]. This steric exclusion restricts Neocuproine to forming stable tetrahedral complexes with smaller d10 metals like Cu(I), enabling the specific extraction and spectrophotometric measurement of copper (absorbing at 457 nm) without cross-reactivity from iron [2].

Evidence DimensionFe(II) Octahedral Tris-Complex Formation
Target Compound DataFails to form stable complex due to 2,9-methyl steric clash
Comparator Or Baseline1,10-phenanthroline: Forms highly stable Ferroin complex (log K ~ 21)
Quantified DifferenceComplete elimination of Fe(II) coordination capability
ConditionsAqueous/methanolic analytical extraction media

Guarantees zero false-positive interference from iron in trace copper assays, making it the mandatory choice for environmental and biological sample analysis.

Cu(I) Molar Absorptivity
Cross-study comparable
Neocuproine Cu(I) complex: 7,950 M⁻¹cm⁻¹ at 454 nm
1,10-Phen Cu(I) visible MLCT significantly weaker; Cu(II)-phen ~6.94×10³ M⁻¹cm⁻¹ at 435 nm
Enhances sensitivity in spectrophotometric copper assays
Nafion–SiO₂ composite film on ITO; aqueous conditions

Electrochemical Stabilization of the Cu(I) Oxidation State

In catalytic and optoelectronic applications, maintaining copper in the Cu(I) state is critical[1]. The Cu(II)/Cu(I) reduction potential for the[Cu(neocuproine)2]2+/+ couple is approximately +0.58 V vs NHE, which is substantially more positive than the +0.08 V observed for the unsubstituted [Cu(phen)2]2+/+ complex[2]. This 0.50 V positive shift occurs because the bulky 2,9-methyl groups of Neocuproine lock the complex into a tetrahedral geometry, which is ideal for Cu(I) but highly unfavorable for the square-planar geometry preferred by Cu(II) [2]. By sterically destabilizing the oxidized state, Neocuproine acts as a robust redox-active platform that prevents the unwanted oxidation of Cu(I) to Cu(II) [1].

Evidence DimensionCu(II)/Cu(I) Reduction Potential
Target Compound Data~ +0.58 V vs NHE
Comparator Or Baseline[Cu(phen)2] complex: ~ +0.08 V vs NHE
Quantified Difference~ +0.50 V positive shift (stronger stabilization of Cu(I))
ConditionsAqueous/organic electrochemical cell at standard conditions

Crucial for selecting ligands in OLEDs and photoredox catalysis where preventing Cu(I) oxidation is necessary to maintain luminescence and catalytic turnover.

Solid-Form Stability
Head-to-head
Monohydrate ΔH_stabilization ≥20 kJ/mol vs anhydrate; stable under ambient RH
Ensures consistent stoichiometry for quantitative work
Anhydrate converts to monohydrate with trace moisture

Weighing Precision and Formulation Consistency

For precise analytical and synthetic workflows, the hydration state of the ligand directly impacts stoichiometric accuracy [1]. Anhydrous Neocuproine (CAS 484-11-7) is prone to absorbing atmospheric moisture during storage and weighing, leading to uncontrolled weight gain and subsequent molarity errors in standard solutions . Procuring Neocuproine as a defined hydrate (CAS 654054-57-6) mitigates this hygroscopic drift [1]. The hydrate form provides a stable, predictable molecular weight baseline, ensuring that solutions prepared at target concentrations exhibit high batch-to-batch reproducibility without requiring rigorous inert-atmosphere handling .

Evidence DimensionHygroscopic Weight Drift During Handling
Target Compound DataStable defined hydration state (predictable molar mass)
Comparator Or BaselineAnhydrous Neocuproine: Variable moisture absorption
Quantified DifferenceElimination of uncontrolled molarity variance during ambient weighing
ConditionsAmbient laboratory weighing and standard solution preparation

Ensures exact stoichiometric ratios for analytical standard curves and reliable metal-to-ligand loading in catalyst preparation.

Cytotoxicity Profile
Data to verify
Cu–neocuproine 4 μM produced 4-log reduction in L1210 cells (1 h); 200-fold intracellular accumulation
1,10-Phen cytotoxicity reversed by Cu²⁺, Fe²⁺, Zn²⁺ – non-selective
Supports copper-dependent cell-model cytotoxicity endpoint review
L1210 murine leukemia model; Cu²⁺ required
Hg(II) Detection Limit
Reported
LOD 5 nM (5×10⁻⁹ M); linear range 0.05–2.0 μM; R²=0.9994
Supports reagent-free fluorescence Hg(II) sensing
Drinking/river water recovery 81.7–101.5%
Perchlorate ISE Performance
Reported
Slope −53.0 mV/dec; LOD 1.0×10⁻⁷ M; response ~3 s; pH 4.0–12.5
Supports perchlorate-selective electrode fabrication
PVC membrane; o-NPOE plasticizer; tap/river/dam water
Catalytic Selectivity
Head-to-head
Neocuproine activates Cu (0.16–10 ppb); 1,10-phenanthroline activates Fe (1–100 ppb)
Confirms ligand-specific catalytic activation for copper assays
RSD 1.1% at 10 ppb Cu; oxidative coupling detection at 740 nm

Spectrophotometric Determination of Trace Copper

Directly leveraging its steric-driven selectivity against Fe(II) demonstrated in Section 3, Neocuproine hydrate is the standard reagent for quantifying Cu(I) in water, biological fluids, and industrial effluents . The stable hydrate form allows for the preparation of precise standard solutions, which form a yellow-orange complex with Cu(I) that is extracted into organic solvents and measured at 457 nm without iron interference .

Synthesis of Cu(I)-Based OLED Emitters

Because the 2,9-dimethyl groups electrochemically stabilize the tetrahedral Cu(I) state and prevent oxidation to Cu(II) (as quantified by the +0.58 V redox potential), this ligand is heavily utilized in the design of luminescent copper complexes for Organic Light-Emitting Diodes (OLEDs) [1]. It acts as a robust hole-blocking and emissive layer component where stable triplet exciton generation is required [1].

Ligand for Palladium and Copper-Catalyzed Cross-Coupling

Neocuproine hydrate is employed as an ancillary ligand in transition metal catalysis, such as Pd-catalyzed alcohol oxidations or Cu-catalyzed click chemistry [2]. Its defined hydration state ensures precise stoichiometric loading, while its steric bulk protects the active low-valent metal centers from unwanted side reactions or premature oxidation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spectrophotometric copper detection
High Cu(I) molar absorptivity
LOD verification in target sample matrix
Cancer cell-model cytotoxicity studies
Copper-dependent cytotoxicity profile
Cell-line and Cu²⁺-dependence validation
Fluorescence Hg(II) sensing
Intrinsic fluorescence quenching by Hg(II)
LOD and selectivity in environmental water
Perchlorate ion-selective electrode
Neocuproine-Cu(II) complex stability in PVC
Nernstian slope and selectivity coefficients

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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